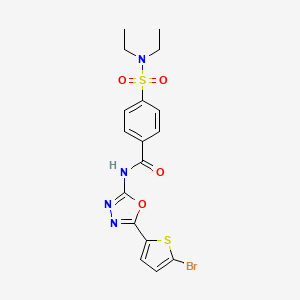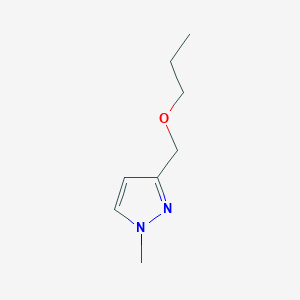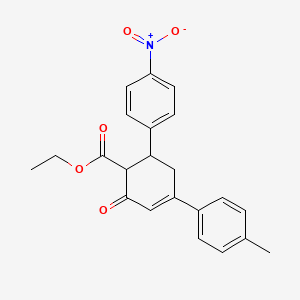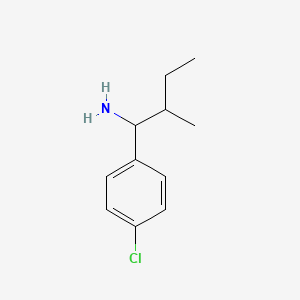
2-(2-(3-phenylureido)thiazol-4-yl)-N,N-dipropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives involves various chemical reactions, and the substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Antimicrobial Agent
The thiazole moiety present in the compound has been associated with antimicrobial activity . This suggests that our compound could be developed as an antimicrobial agent, potentially effective against a variety of pathogens by disrupting their biological processes.
Enzyme Inhibition
Due to the presence of the phenylureido group, the compound may act as an enzyme inhibitor . It could bind to the active sites of certain enzymes, thereby inhibiting their action, which is a valuable trait in the development of new medications for diseases like cancer and diabetes.
Receptor Modulation
Compounds with a thiazol-4-yl structure have been known to interact with various biological receptors . This compound could be studied for its potential to modulate receptor activity, which is crucial in the treatment of neurological disorders.
Biochemical Pathway Regulation
The thiazole ring’s ability to participate in donor-acceptor and nucleophilic reactions makes it a candidate for regulating biochemical pathways . This could lead to the development of drugs that can modulate metabolic or signaling pathways.
Drug Development
The aromaticity and reactive positions of the thiazole ring provide a platform for the development of various drugs . The compound could serve as a scaffold for creating new therapeutic agents with improved efficacy and safety profiles.
Material Science
Thiazole derivatives have been used in material science for the development of organic semiconductors and other novel materials . The electronic properties of the compound could be harnessed for creating advanced materials with specific functionalities.
Mécanisme D'action
Orientations Futures
Thiazoles have shown diverse biological activities, and researchers are continually synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This suggests that thiazoles will continue to be an area of active research in the future.
Propriétés
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-3-10-22(11-4-2)16(23)12-15-13-25-18(20-15)21-17(24)19-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPGVBNGQOEOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B2907478.png)

![3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one](/img/structure/B2907480.png)
![5-Fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B2907481.png)
![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2907482.png)
![3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2907483.png)
